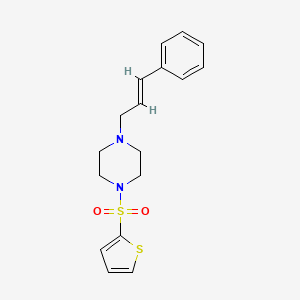
3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound featuring a phenylthio group, a pyrazolyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Introduction of the Phenylthio Group: The phenylthio group can be added via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the pyrazole and pyridine rings, which are common motifs in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide would depend on its specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The phenylthio group may enhance binding affinity or selectivity through hydrophobic interactions or by participating in specific chemical reactions within the biological system.
Comparison with Similar Compounds
Similar Compounds
3-(phenylthio)-N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide: Similar structure but with a different position of the pyridine ring.
3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide: Another positional isomer with the pyridine ring in the 2-position.
3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-imidazol-1-yl)ethyl)propanamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide lies in its specific arrangement of functional groups, which may confer unique biological activities and chemical reactivity compared to its isomers and analogs. This specific structure could result in distinct interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(9-15-25-17-4-2-1-3-5-17)21-12-14-23-13-8-18(22-23)16-6-10-20-11-7-16/h1-8,10-11,13H,9,12,14-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNGAMIZMHJYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxyacetamide](/img/structure/B2699964.png)
![4-methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2699966.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699967.png)
![1,1-Difluoro-6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2699968.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)
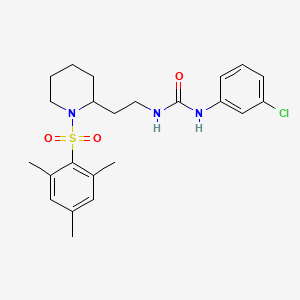

![7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2699978.png)
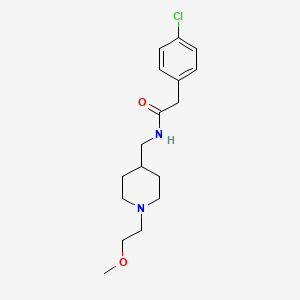
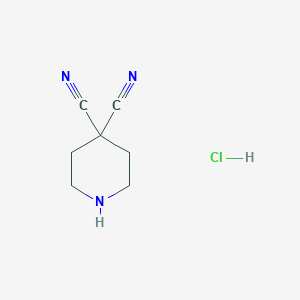
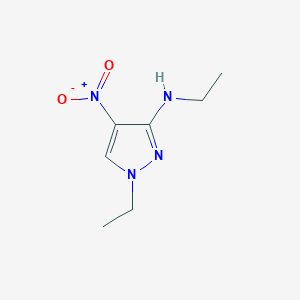
![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)
